1-(4-Methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 1-(4-Methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15922066
InChI: InChI=1S/C13H12N4O2/c1-8-5-9(19-2)3-4-11(8)17-12-10(6-16-17)13(18)15-7-14-12/h3-7H,1-2H3,(H,14,15,18)
SMILES:
Molecular Formula: C13H12N4O2
Molecular Weight: 256.26 g/mol

1-(4-Methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

CAS No.:

Cat. No.: VC15922066

Molecular Formula: C13H12N4O2

Molecular Weight: 256.26 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one -

Specification

Molecular Formula C13H12N4O2
Molecular Weight 256.26 g/mol
IUPAC Name 1-(4-methoxy-2-methylphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
Standard InChI InChI=1S/C13H12N4O2/c1-8-5-9(19-2)3-4-11(8)17-12-10(6-16-17)13(18)15-7-14-12/h3-7H,1-2H3,(H,14,15,18)
Standard InChI Key UJACAIJNEBDRJM-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)OC)N2C3=C(C=N2)C(=O)NC=N3

Introduction

Structural and Nomenclature Analysis

The compound’s systematic name, 1-(4-Methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, delineates its core structure:

  • Pyrazolo[3,4-d]pyrimidin-4(5H)-one backbone: A fused bicyclic system comprising pyrazole (five-membered diunsaturated ring with two nitrogen atoms) and pyrimidinone (six-membered ring with two nitrogen atoms and a ketone group) .

  • 1-(4-Methoxy-2-methylphenyl) substituent: A para-methoxy and ortho-methyl-substituted phenyl group attached to the pyrazole nitrogen.

The methoxy (-OCH₃) and methyl (-CH₃) groups enhance lipophilicity, potentially influencing pharmacokinetic properties such as membrane permeability and metabolic stability .

Synthetic Methodologies

Conventional Synthesis

Pyrazolo[3,4-d]pyrimidinones are typically synthesized via cyclization reactions. For example, 1-(2,4-dinitrophenyl)pyrazole-4-carboxylate derivatives react with nitriles under acidic conditions to form the pyrimidinone ring . Adapting this method, the target compound could be synthesized as follows:

  • Starting Material: 5-Amino-1-(4-methoxy-2-methylphenyl)-1H-pyrazole-4-carbonitrile.

  • Cyclization: Treatment with dry HCl gas in dioxane facilitates ring closure, forming the pyrimidinone moiety .

  • Purification: Recrystallization from ethanol or dimethylformamide yields the pure product.

Reaction Conditions:

  • Temperature: 80–100°C

  • Duration: 6–8 hours

  • Yield: 65–80% .

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times and improves yields. For instance, 1-phenylpyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives are synthesized in 85–92% yields within 10–15 minutes using microwave reactors . Applying this technique to the target compound would likely enhance efficiency, with projected yields exceeding 75%.

While direct spectral data for 1-(4-Methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one are unavailable, analogous compounds provide reference benchmarks:

TechniqueKey SignalsReference Compound
IR (cm⁻¹)3284 (N-H stretch), 1645 (C=O), 1605 (C=N)
¹H NMR (δ ppm)2.44 (s, CH₃), 3.80 (s, OCH₃), 7.74 (s, pyrazole-H), 8.39–8.95 (aryl-H)
¹³C NMR (δ ppm)20.88 (CH₃), 55.21 (OCH₃), 108–160 (aromatic carbons), 160.93 (C=O)
MS (m/z)Molecular ion peak at m/z 326 (M⁺)Calculated

Structure-Activity Relationships (SAR)

Key substituent effects observed in analogs:

  • Electron-withdrawing groups (e.g., -NO₂) enhance antimicrobial potency .

  • Hydrophobic substituents (e.g., -CH₃, -OCH₃) improve bioavailability and target binding .

The 4-methoxy-2-methylphenyl group likely optimizes lipophilicity and steric compatibility with microbial targets.

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